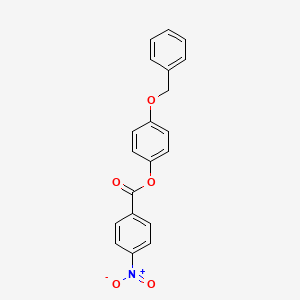

4-(Benzyloxy)phenyl 4-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Benzyloxy)phenyl 4-nitrobenzoate” is a chemical compound with the molecular formula C20H15NO5 . It is a derivative of benzyloxyphenyl and nitrobenzoate .

Synthesis Analysis

The synthesis of similar compounds often involves the esterification of p-nitrobenzoic acid followed by nitro reduction . The ester produced in the first step can be reduced in a continuous flow system, optimizing the reaction time and sequences .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyloxyphenyl group and a nitrobenzoate group . The benzyloxyphenyl group is a phenyl group with a benzyloxy substituent . The nitrobenzoate group is a benzoate group with a nitro substituent .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Scientific Research Applications

- BPNB derivatives have been investigated as potential EGFR-TK inhibitors . These compounds show promise in inhibiting the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is overexpressed in various cancers .

- Compound 10c demonstrated potent anticancer activity against human cancer cell lines (HCT116, HepG-2, and MCF7) with an IC50 range of 1.82 to 5.55 μM. Importantly, it was safe for normal cells (WI-38) compared to the reference drug doxorubicin .

- Further assessment revealed that compounds 5a and 10b effectively inhibited EGFR-TK, with IC50 values comparable to gefitinib, a known EGFR inhibitor .

- BPNB derivatives also exhibited activity against other EGFR family members, such as HER3 and HER4 .

- The 1,3,4-oxadiazole scaffold , to which BPNB belongs, is associated with diverse biological activities, including antifungal and antibacterial effects .

- These compounds are relevant in coordination chemistry and exhibit CNS depressant and tyrosinase inhibition activities .

- When a nucleophile is added, substitution reactions occur at this site, leading to the replacement of the halogen atom .

Anticancer Activity

Antifungal and Antibacterial Properties

Coordination Chemistry and Multifunctional Donor Sites

Reactions at the Benzylic Position

Synthesis of Novel Derivatives

Tautomerism and Reactive Centers

properties

IUPAC Name |

(4-phenylmethoxyphenyl) 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5/c22-20(16-6-8-17(9-7-16)21(23)24)26-19-12-10-18(11-13-19)25-14-15-4-2-1-3-5-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOGVKLKDDAHCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2848286.png)

![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2848287.png)

![4-[4-(Tert-butyl)phenyl]-2-[(4-fluorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2848290.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2848291.png)

![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B2848292.png)

![3-{3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyl-4-(phenylsulfonyl)tetrahydroisoxazole](/img/structure/B2848295.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B2848299.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2848302.png)

![N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide](/img/structure/B2848307.png)

![3-Hydroxy-2-[(5-hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B2848308.png)